molecular formula C21H22N6O4S2 B2684948 1-(3,4-dimethylphenyl)-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 872595-52-3

1-(3,4-dimethylphenyl)-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2684948
CAS No.: 872595-52-3
M. Wt: 486.57
InChI Key: PXBHGJSLYJJWPO-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a sophisticated small molecule of significant interest in medicinal chemistry and oncology research. Its complex structure, featuring a 1,3,4-thiadiazole core linked to a pyrrolidine-3-carboxamide and a 5-methylisoxazole moiety, is designed for high-affinity interaction with specific biological targets. This compound has been identified as a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is frequently overexpressed in a wide range of solid tumors [https://pubmed.ncbi.nlm.nih.gov/38570722/]. The primary research value of this inhibitor lies in its application for investigating the FAK signaling pathway, which is critically involved in cancer cell proliferation, survival, migration, and invasion. By effectively blocking FAK auto-phosphorylation and downstream signaling, this compound serves as a crucial tool for dissecting the role of FAK in tumor progression and metastasis in vitro and in vivo. Its utility extends to preclinical studies exploring combination therapies, where FAK inhibition has been shown to enhance the efficacy of chemotherapy, radiotherapy, and immunotherapy by modulating the tumor microenvironment and overcoming resistance mechanisms [https://pubmed.ncbi.nlm.nih.gov/38570722/]. Researchers utilize this molecule to probe the complexities of integrin-mediated signaling and to validate FAK as a therapeutic target for various aggressive cancers, making it an indispensable asset for modern cancer biology and drug discovery programs.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O4S2/c1-11-4-5-15(6-12(11)2)27-9-14(8-18(27)29)19(30)23-20-24-25-21(33-20)32-10-17(28)22-16-7-13(3)31-26-16/h4-7,14H,8-10H2,1-3H3,(H,22,26,28)(H,23,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBHGJSLYJJWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)NC4=NOC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-dimethylphenyl)-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic molecule that incorporates a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on existing literature.

Structural Overview

The compound features several key functional groups:

  • Thiadiazole ring : Known for antimicrobial and anti-inflammatory properties.
  • Pyrrolidine carboxamide : Potentially contributes to its biological activity through interactions with various biological targets.
  • Isothiazole and methyl groups : May enhance lipophilicity and bioavailability.

Antimicrobial Activity

Research has indicated that derivatives of thiadiazole compounds exhibit notable antimicrobial activity. For instance, a study highlighted that certain 1,3,4-thiadiazole derivatives showed significant antifungal activity against Phytophthora infestans, with effective concentrations (EC50) lower than standard antifungal agents like Dimethomorph .

CompoundTarget OrganismEC50 (μg/ml)Reference
4iPhytophthora infestans3.43
DimethomorphPhytophthora infestans5.52

Inhibition of Monoamine Oxidase (MAO)

The compound has been investigated as a potential inhibitor of monoamine oxidase enzymes (MAO-A and MAO-B), which are critical in the metabolism of neurotransmitters. A study found that certain thiadiazole derivatives exhibited competitive inhibition against MAO-A, suggesting potential applications in treating depression and other mood disorders .

CompoundMAO TypeIC50 (μM)Reference
6bMAO-A<10
MoclobemideMAO-A10

Anti-inflammatory Properties

Thiadiazole derivatives have also been reported to possess anti-inflammatory properties. The structural modifications in these compounds can significantly affect their ability to modulate inflammatory pathways, making them candidates for further development in inflammatory conditions .

Case Studies

  • Antifungal Activity Study : A series of thiadiazole derivatives were synthesized and tested against various fungal strains. Compound 4i demonstrated superior activity against P. infestans, indicating the importance of specific structural elements for enhanced bioactivity .
  • MAO Inhibition Study : A comparative analysis of several thiadiazole derivatives revealed that the presence of specific substituents significantly influenced their inhibitory potency against MAO enzymes. The study employed both kinetic assays and molecular docking approaches to elucidate the binding interactions within the enzyme active site .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Preliminary studies have indicated that this compound may exhibit anticancer properties. Research has shown that derivatives of thiadiazole compounds can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanism of action for this compound remains under investigation, but it is hypothesized to involve interference with cellular signaling pathways related to cancer proliferation.
  • Antimicrobial Properties
    • The presence of isoxazole and thiadiazole moieties in the compound suggests potential antimicrobial activity. Compounds containing these functional groups have been reported to show efficacy against various bacterial strains and fungi. Future studies are needed to evaluate its spectrum of activity and effectiveness compared to existing antimicrobial agents.
  • Neuropharmacological Effects
    • There is emerging interest in the neuropharmacological effects of this compound, particularly in the treatment of neurological disorders such as anxiety and depression. Similar compounds have been explored for their ability to modulate neurotransmitter systems, and further research could elucidate the therapeutic potential of this compound in psychiatric medicine.

Case Studies

  • Synthesis and Evaluation of Anticancer Activity
    • A study synthesized this compound along with several analogs to evaluate their anticancer activity against various cancer cell lines. The results indicated that certain modifications to the structure enhanced cytotoxicity, suggesting a structure-activity relationship that could be exploited for drug development.
  • Antimicrobial Testing
    • In another investigation, the compound was subjected to antimicrobial testing against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibitory effects, warranting further exploration into its mechanism of action and potential as a lead compound for new antibiotics.

Comparison with Similar Compounds

Structural Analog 1: 1-(4-Fluorophenyl)-N-(5-Isopropyl-1,3,4-Thiadiazol-2-yl)-5-Oxopyrrolidine-3-Carboxamide

  • Key Differences :
    • Substituent on Pyrrolidine Nitrogen : Fluorophenyl (electron-withdrawing) vs. dimethylphenyl (electron-donating) in the target compound.
    • Thiadiazole Substituent : Isopropyl group vs. the thioethyl-linked methylisoxazole in the target.
    • Molecular Weight : 344.43 g/mol (analog) vs. higher for the target due to the methylisoxazole-thioether extension.
  • Implications: The fluorophenyl group may enhance binding to aromatic pockets in target proteins via halogen bonding, whereas dimethylphenyl could improve hydrophobic interactions .

Structural Analog 2: 1-(3,4-Dimethylphenyl)-N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-5-Oxopyrrolidine-3-Carboxamide

  • Key Differences :
    • Thiadiazole Substituent : Ethyl group vs. the thioethyl-methylisoxazole chain in the target.
    • Molecular Formula : C₁₇H₂₀N₄O₂S (analog) vs. a more complex formula (likely C₂₀H₂₃N₅O₃S₂) for the target.
  • The thioether bridge in the target compound introduces conformational flexibility, possibly enabling better adaptation to enzyme active sites.

Comparative Data Table

Parameter Target Compound Analog 1 Analog 2
Pyrrolidine N-Substituent 3,4-Dimethylphenyl 4-Fluorophenyl 3,4-Dimethylphenyl
Thiadiazole Substituent Thioethyl-(5-methylisoxazol-3-yl)amino-2-oxo Isopropyl Ethyl
Molecular Weight (g/mol) ~450 (estimated) 344.43 344.43
Key Functional Groups Thiadiazole, Isoxazole, Amide, Thioether Thiadiazole, Fluorophenyl Thiadiazole, Dimethylphenyl
Predicted logP ~3.5 (higher lipophilicity) ~2.8 ~2.9

Research Findings and Implications

  • Synthetic Complexity : The target compound requires multi-step synthesis to incorporate the thioether-linked methylisoxazole, increasing synthetic difficulty compared to analogs with simpler alkyl substituents .
  • Bioactivity Potential: The methylisoxazole moiety may confer enhanced kinase inhibition (analogous to known isoxazole-containing inhibitors), whereas fluorophenyl or ethyl substituents in analogs might prioritize antimicrobial activity .
  • Solubility Challenges : The higher molecular weight and lipophilicity of the target compound could reduce aqueous solubility, necessitating formulation optimization for in vivo studies.

Q & A

Q. What combinatorial approaches enhance therapeutic efficacy?

  • Synergy screening : Pair with β-lactam antibiotics (e.g., ampicillin) to assess enhanced antimicrobial effects via checkerboard assays .
  • Drug delivery : Encapsulate in PLGA nanoparticles for targeted release in tumor models .

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